N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide: is a synthetic organic compound that combines the structural motifs of benzofuran, thiazole, and benzamide
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for the newly synthesized hybrids .
Mode of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects . The compound’s interaction with its targets likely results in changes that inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure .
Result of Action
Benzofuran derivatives have been found to have significant cell growth inhibitory effects . This suggests that the compound’s action results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide. It’s worth noting that changes in lifestyle and environmental factors have emerged as leading causes of death in both developing and developed countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions:
Formation of Benzofuran Derivative: The initial step often involves the synthesis of the benzofuran moiety. This can be achieved through cyclization reactions starting from phenol derivatives.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using an acid chloride or anhydride with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: Depending on the efficiency and yield, either batch or continuous flow processes may be employed.
Catalysts and Reagents: Use of efficient catalysts and reagents to maximize yield and minimize by-products.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted benzofuran and benzamide derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Agents: Potential to inhibit cancer cell growth through various mechanisms.
Medicine
Drug Development: Investigated for use in developing new therapeutic agents for diseases such as cancer, infections, and inflammatory conditions.
Industry
Material Science:
Comparison with Similar Compounds
Similar Compounds
- **N-
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2O2S/c19-11-5-3-6-12(20)16(11)17(23)22-18-21-13(9-25-18)15-8-10-4-1-2-7-14(10)24-15/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTFSQZNPABRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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